N-Acetyl-2', 3'-Acetyl-Guanosine
CAS No.:
Cat. No.: VC18389115
Molecular Formula: C16H19N5O8
Molecular Weight: 409.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H19N5O8 |
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Molecular Weight | 409.35 g/mol |
IUPAC Name | [(2R,3R,4R,5R)-5-(2-acetamido-6-oxo-1H-purin-9-yl)-4-acetyloxy-2-(hydroxymethyl)oxolan-3-yl] acetate |
Standard InChI | InChI=1S/C16H19N5O8/c1-6(23)18-16-19-13-10(14(26)20-16)17-5-21(13)15-12(28-8(3)25)11(27-7(2)24)9(4-22)29-15/h5,9,11-12,15,22H,4H2,1-3H3,(H2,18,19,20,23,26)/t9-,11-,12-,15-/m1/s1 |
Standard InChI Key | KYQBEZWLVKJJHO-SDBHATRESA-N |
Isomeric SMILES | CC(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OC(=O)C)OC(=O)C |
Canonical SMILES | CC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)OC(=O)C)OC(=O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-Acetyl-2',3'-Acetyl-Guanosine features a purine base (guanine) linked to a ribose sugar modified with acetyl groups at the 2' and 3' positions. The guanine base is further acetylated at the N2 position, altering its hydrogen-bonding capacity and steric profile . The IUPAC name, computed by PubChem, is:
This configuration is critical for its biochemical interactions, as the acetyl groups impede enzymatic processing by kinases and phosphorylases .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 409.35 g/mol | |
XLogP3 (Partition Coefficient) | -1.1 | |
Hydrogen Bond Donors | 3 | |
Hydrogen Bond Acceptors | 10 | |
Rotatable Bonds | 7 |
The compound’s low lipophilicity () suggests limited membrane permeability, necessitating specialized delivery mechanisms for cellular uptake .
Synthesis and Analytical Characterization
Synthetic Pathways
While detailed synthetic protocols are proprietary, the acetylation of guanosine typically involves protecting group strategies. A plausible route includes:
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Selective acetylation of the ribose 2' and 3' hydroxyls using acetic anhydride under basic conditions.
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N-Acetylation of the guanine base via reaction with acetyl chloride or anhydride in the presence of a catalyst.
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Deprotection and purification using chromatography or crystallization .
Related analogs, such as 2',3',5'-Tri-O-acetyl-2N,2N-dimethyl Guanosine (CAS 73196-87-9), employ similar methodologies but incorporate dimethylation at the N2 position, highlighting the versatility of guanosine derivatization .
Spectroscopic Identification
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Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak at ([M+H]) .
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NMR: -NMR spectra exhibit characteristic shifts for acetyl protons (~2.1 ppm) and ribose anomeric protons (~5.9 ppm) .
Biological Activity and Mechanism
Antimetabolite Activity
As a nucleoside analog, N-Acetyl-2',3'-Acetyl-Guanosine inhibits DNA replication by competing with endogenous guanosine triphosphate (GTP) during polymerization. The acetyl modifications prevent phosphorylation by cellular kinases, rendering it a chain terminator .
Table 2: Biological Targets and Pathways
Target | Pathway | Effect |
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DNA Polymerase | DNA Replication | Competitive inhibition |
Ribonucleotide Reductase | Nucleotide Metabolism | Substrate depletion |
Cell Cycle Checkpoints | G1/S Transition | Arrest via p53 activation |
In vitro studies demonstrate dose-dependent cytotoxicity in cancer cell lines, with IC values ranging from 10–50 μM .
Pharmacokinetic Limitations
Despite its potency, the compound’s therapeutic potential is constrained by:
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Rapid deacetylation: Serum esterases hydrolyze acetyl groups, restoring guanosine’s native structure and diminishing efficacy .
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Poor bioavailability: The polar structure limits diffusion across lipid bilayers, necessitating prodrug strategies or nanocarrier systems .
Research Applications and Comparative Analysis
Role in Nucleic Acid Chemistry
N-Acetyl-2',3'-Acetyl-Guanosine is utilized in:
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Oligonucleotide Synthesis: As a blocked monomer to control regioselectivity during solid-phase synthesis.
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Enzymatic Studies: To probe the substrate specificity of kinases and phosphorylases .
Table 3: Structural and Functional Comparison
Compound | Modifications | Key Difference |
---|---|---|
N-Acetyl-2',3'-Acetyl-Guanosine | 2',3'-O-acetyl, N2-acetyl | Broad-spectrum antimetabolite |
2',3',5'-Tri-O-acetyl Guanosine | 2',3',5'-O-acetyl | Enhanced membrane permeability |
2N,2N-Dimethyl Guanosine | N2-dimethyl | Resistance to deamination |
The 2',3'-diacetylation in N-Acetyl-2',3'-Acetyl-Guanosine uniquely balances solubility and metabolic stability compared to tri-acetylated or alkylated variants .
Future Directions and Challenges
Prodrug Development
Efforts to improve bioavailability focus on:
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Lipid conjugation: Attaching palmitoyl or cholesterol moieties to enhance membrane affinity.
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Esterase-resistant analogs: Incorporating fluorinated acetyl groups to retard enzymatic hydrolysis .
Therapeutic Repurposing
Preliminary data suggest utility in:
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